2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one
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Overview
Description
2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a fused-ring system containing two nitrogen atoms. The presence of the naphthyridine core in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core . Another approach involves the use of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce reduced naphthyridine derivatives.
Scientific Research Applications
2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Materials Science: It is used as a ligand in coordination chemistry and as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound’s biological activities are explored in various cell lines to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A simpler analog with a similar fused-ring system.
1,6-Naphthyridine: Another analog with a different arrangement of nitrogen atoms in the ring system.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Uniqueness
2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one is unique due to its specific substitution pattern and the presence of both naphthyridine and piperidine rings
Properties
Molecular Formula |
C18H23N3O |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H23N3O/c1-3-13(2)18(22)21-11-8-14(9-12-21)16-7-6-15-5-4-10-19-17(15)20-16/h4-7,10,13-14H,3,8-9,11-12H2,1-2H3 |
InChI Key |
CWXNJSPFQUQQFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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